Fmoc-beta-alanine

描述

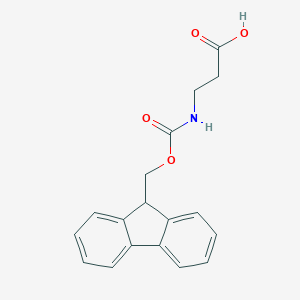

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINBWYYLPWJQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369197 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35737-10-1 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-beta-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Fluorenylmethoxycarbonyl-β-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Fmoc β Alanine

Established Synthetic Pathways for Fmoc-β-Alanine

The standard method for preparing Fmoc-β-alanine involves the N-acylation of β-alanine. This is typically achieved by reacting β-alanine with an activated Fmoc (9-fluorenylmethyloxycarbonyl) reagent under basic conditions. The most common reagents are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ontosight.ainih.gov

The reaction using Fmoc-Cl is often performed in a biphasic system, such as dioxane and an aqueous sodium carbonate solution. chemicalbook.com β-Alanine is dissolved in the aqueous base, and the Fmoc-Cl, dissolved in the organic solvent, is added gradually. The mixture is typically stirred at room temperature for several hours. chemicalbook.com After the reaction, the product is isolated by acidification, which precipitates the Fmoc-β-alanine, followed by extraction and recrystallization. chemicalbook.com A yield of 81% has been reported for this method. chemicalbook.com

Alternatively, Fmoc-OSu can be used as the acylating agent. nih.govchimia.ch While effective, this reagent is known to be a source of specific impurities through a Lossen-type rearrangement, which is discussed in more detail in section 2.3.1. chimia.chresearchgate.net

Both methods are widely used and form the basis for the commercial production of Fmoc-β-alanine, which is available in high purity (≥99.0% by HPLC) for use in demanding applications like SPPS. nih.govsigmaaldrich.comsigmaaldrich.com

| Fmoc Reagent | Typical Reaction Conditions | Key Features | Reported Yield |

|---|---|---|---|

| Fmoc-Cl | β-Alanine in 10% Na₂CO₃(aq), Fmoc-Cl in dioxane, stirred at room temperature for 4 hours. chemicalbook.com | Standard Schotten-Baumann conditions; can lead to dipeptide impurities. chemicalbook.comcore.ac.uk | 81% chemicalbook.com |

| Fmoc-OSu | Reaction with β-alanine in the presence of a base. nih.govchimia.ch | Commonly used, but known to generate Fmoc-β-Ala-OH as a rearrangement byproduct. chimia.chresearchgate.net | N/A |

Synthesis of Chemically Modified Fmoc-β-Alanine Derivatives

The modification of the β-alanine scaffold before or after Fmoc protection allows for the creation of derivatives with unique functionalities, tailored for specific applications in peptide synthesis, bioconjugation, and materials science.

Fmoc-N-methyl-β-alanine is a derivative used to introduce N-methylation into peptide backbones, a modification known to enhance peptide stability and alter conformation. chemimpex.com The synthesis of N-methylated amino acids can be challenging. A general route involves the temporary protection of the carboxylic acid of an N-protected amino acid, followed by methylation of the nitrogen atom. researchgate.net For instance, a methodology using a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-amino acids allows for subsequent methylation. researchgate.net This nosyl-protected intermediate can then be converted to the Fmoc-protected final product. researchgate.net

Functionally, Fmoc-N-methyl-β-alanine serves as a crucial building block in peptide synthesis and drug development. chemimpex.com Its incorporation can improve the solubility and stability of peptides. chemimpex.com It is also utilized in bioconjugation to attach biomolecules to surfaces and in neuroscience research to study neurotransmitter systems. chemimpex.com

Fmoc-β-azidoalanine is a valuable derivative for introducing an azide (B81097) group into a peptide sequence. This azide functions as a chemical handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". biosynth.comcarlroth.com

Several synthetic pathways to Fmoc-β-azidoalanine have been developed. One efficient route starts from Fmoc-protected asparagine. nih.govresearchgate.net The asparagine side-chain amide undergoes a Hofmann rearrangement, followed by a diazotransfer reaction to convert the resulting primary amine into an azide. nih.gov Another common strategy begins with L-serine, which is protected (e.g., with a Boc group), its hydroxyl group activated (e.g., by mesylation), and then displaced by an azide nucleophile. nih.gov This is followed by deprotection and subsequent N-acylation with an Fmoc group. nih.gov

The primary application of Fmoc-β-azidoalanine is its use in bioorthogonal chemistry. carlroth.com The azide group does not react with biological functional groups, making it an ideal tag for modifying peptides in complex biological environments. carlroth.com When reacted with an alkyne-functionalized molecule in the presence of a copper(I) catalyst, it forms a stable triazole linkage, enabling applications such as peptide labeling, the creation of cyclic peptides, and the study of biomolecular interactions. biosynth.comcarlroth.com

Fmoc-β-Ala(SO₃H)-OH is a key derivative designed to increase the water solubility of hydrophobic molecules. iris-biotech.de The permanent negative charge of the sulfonic acid group significantly enhances the hydrophilicity of molecules to which it is attached. iris-biotech.de

This building block can be coupled during solid-phase synthesis using standard phosphonium (B103445) or uronium-based reagents like BOP or HBTU. iris-biotech.deresearchgate.net Its synthesis allows for its use as a versatile tool for the water-solubilization of various compounds. It has been successfully used to increase the aqueous solubility of hydrophobic dyes, such as cyanines, rhodamines, and BODIPY derivatives, which is particularly useful for creating fluorescent probes for biological imaging applications. iris-biotech.de The attachment of di- or tripeptide sequences containing this residue can further amplify the solubilizing effect. iris-biotech.de

Optimization of Fmoc-Protection Reactions for β-Alanine

The purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides. Side reactions during the Fmoc-protection step can introduce impurities that are difficult to remove and can lead to the formation of failure sequences in SPPS. nih.govchimia.ch

A significant challenge in the synthesis of Fmoc-amino acids, including Fmoc-β-alanine, is the formation of process-related impurities. nih.govchimia.ch When Fmoc-OSu is used as the acylating agent, a notorious side reaction is the formation of Fmoc-β-alanine itself as an impurity, even when protecting other amino acids. chimia.chresearchgate.netresearchgate.net This occurs via a Lossen-type rearrangement of the Fmoc-OSu reagent. chimia.chresearchgate.net The base used in the reaction can deprotonate the succinimide (B58015) ring, leading to a cascade of reactions that ultimately produce an isocyanate intermediate, which then forms β-alanine upon hydrolysis and is subsequently acylated to yield Fmoc-β-alanine. chimia.chug.edu.pl This impurity can be incorporated into a growing peptide chain, resulting in a deletion-insertion sequence that is difficult to separate from the target peptide. chimia.ch

Another common impurity is the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH) when using the more reactive Fmoc-Cl. nih.govcore.ac.uk This happens when the initially formed Fmoc-amino acid activates another molecule of the free amino acid. nih.gov

| Impurity | Source Reagent | Mechanism | Mitigation Strategy |

|---|---|---|---|

| Fmoc-β-Ala-OH / Fmoc-β-Ala-Xaa-OH | Fmoc-OSu | Lossen-type rearrangement of the Fmoc-OSu reagent. chimia.chresearchgate.netug.edu.pl | Use of alternative reagents like Fmoc-OPhth or Fmoc-2-MBT; researchgate.netcore.ac.uk mechanochemical activation which avoids the side-product formation. researchgate.net |

| Fmoc-Xaa-Xaa-OH (Dipeptide) | Fmoc-Cl | Unwanted carboxyl activation of the newly formed Fmoc-amino acid. nih.gov | Intermediate silylation of the amino acid's carboxylic acid with chlorotrimethylsilane (B32843) to prevent oligomerization. nih.gov |

| 3-(1-piperidinyl)alanine | Piperidine (B6355638) (during SPPS) | Base-catalyzed β-elimination on a C-terminal cysteine, followed by Michael addition of piperidine. iris-biotech.de | Use of trityl-protected Cysteine. iris-biotech.de |

Strategies to minimize these impurities include:

Intermediate Silylation: To prevent the formation of oligopeptides when using Fmoc-Cl, the carboxylic acid of the amino acid can be temporarily protected via silylation with reagents like chlorotrimethylsilane. nih.gov

Alternative Reagents: To avoid the Lossen rearrangement associated with Fmoc-OSu, alternative, less reactive Fmoc donors have been developed. These include Fmoc-OPhth (N-(9-fluorenylmethoxycarbonyloxy)phthalimide) and oxime-based reagents like Fmoc-Amox, which have been shown to produce Fmoc-amino acids with no traces of β-alanyl side products. nih.govresearchgate.netresearchgate.net

Mechanochemistry: The use of mechanochemical activation (ball-milling) for the Fmoc-protection reaction has been shown to avoid the formation of Fmoc-β-Ala-OH byproducts, even when using Fmoc-OSu. researchgate.net

These optimization strategies are essential for producing high-purity Fmoc-β-alanine and its derivatives, thereby ensuring the fidelity and success of peptide synthesis.

Investigation of Alternative Fmoc-Protecting Reagents

The standard reagents for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, namely Fmoc-OSu (N-hydroxysuccinimide ester) and Fmoc-Cl (chloride), are often associated with side reactions. The use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH as impurities, while Fmoc-Cl can generate Fmoc-dipeptides. nih.govcore.ac.uk These side reactions, even at low levels (0.1-0.4%), are problematic in the synthesis of peptide-based Active Pharmaceutical Ingredients (APIs) where high purity is paramount. core.ac.uk Consequently, research has focused on identifying alternative reagents that minimize or eliminate these undesirable byproducts.

Several alternative reagents have been proposed to mitigate the side reactions associated with traditional Fmoc-protecting agents. These include Fmoc-Amox, an OxymaPure active ester, which has been presented as a novel reagent for Fmoc protection. iris-biotech.de Another alternative is Fmoc-2-MBT, which has been shown to avoid the formation of both dipeptide and β-alanine-related impurities. core.ac.ukub.edu The rationale behind these alternatives often lies in modifying the reactivity of the acylating species to prevent the undesired reactions. core.ac.uk For instance, less reactive species compared to Fmoc-Cl, such as the azide derivative, have been explored. core.ac.uk Other proposed alternatives have included the use of 1,2,2,2-tetrachloroethyl, 5-norbornene-2,3-dicarboximido, and pentafluorophenyl esters. core.ac.uk

The following table summarizes key alternative Fmoc-protecting reagents and their reported advantages:

Table 1: Alternative Fmoc-Protecting Reagents

| Reagent | Key Feature/Advantage | Reference(s) |

|---|---|---|

| Fmoc-Amox | Based on the OxymaPure active ester principle, presented as an alternative to common Fmoc-protection reagents. iris-biotech.de | iris-biotech.de |

| Fmoc-2-MBT | Avoids the formation of Fmoc-dipeptides, Fmoc-β-Ala-OH, and Fmoc-β-Ala-AA-OH. core.ac.ukub.edu | core.ac.ukub.edu |

| Fmoc-azide | A less reactive derivative compared to Fmoc-Cl, which can be prepared in situ. core.ac.uk | core.ac.uk |

| 1,2,2,2-tetrachloroethyl esters | Proposed as a less reactive species to avoid side reactions. core.ac.uk | core.ac.uk |

| 5-norbornene-2,3-dicarboximido esters | Another less reactive alternative to minimize byproduct formation. core.ac.uk | core.ac.uk |

| Pentafluorophenyl esters | Investigated as an alternative to traditional Fmoc-protecting reagents. core.ac.uk | core.ac.uk |

The investigation into these alternative reagents is driven by the need for higher purity in peptide synthesis, particularly for pharmaceutical applications. The choice of reagent can significantly impact the quality and ease of purification of the final Fmoc-protected amino acid.

Green Chemistry Approaches in Fmoc-β-Alanine Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of the process. A primary focus has been the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are used in large quantities for washing, deprotection, and coupling steps in traditional Fmoc solid-phase peptide synthesis (SPPS). acs.orgcsic.es

Research has explored the use of more environmentally benign solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been identified as a green solvent for the coupling step in SPPS. acs.org Studies have shown that many Fmoc-amino acids exhibit good solubility in 2-MeTHF, making it a viable alternative to DMF. acs.org Another green approach involves the use of water as a solvent. scielo.brresearchgate.net To overcome the poor water solubility of Fmoc-amino acids, methods have been developed to use them as water-dispersible nanoparticles, which has been shown to dramatically reduce reaction times in water. nih.gov

In addition to alternative solvents, other green chemistry strategies include the use of catalyst-free reaction conditions and alternative energy sources. For example, ultrasound irradiation has been employed for the N-Fmoc protection of amines, offering a simple and efficient method with good to excellent yields in short reaction times. scielo.br This method proceeds without the formation of side products and offers advantages such as mildness and easier workup. scielo.br

The following table outlines some of the green chemistry approaches being investigated for Fmoc-protection reactions:

Table 2: Green Chemistry Approaches in Fmoc-Protection

| Approach | Description | Key Findings/Advantages | Reference(s) |

|---|---|---|---|

| Alternative Solvents | Replacement of hazardous solvents like DMF and DCM with greener alternatives. | 2-Methyltetrahydrofuran (2-MeTHF) has shown good performance in coupling steps. acs.org Water, used in conjunction with nanoparticulate Fmoc-amino acids, can significantly reduce reaction times. nih.gov | acs.orgnih.gov |

| Ultrasound Irradiation | Use of ultrasonic irradiation to promote the N-Fmoc protection of amines. | Provides good to excellent yields in short reaction times under catalyst-free conditions, with no side product formation. scielo.br | scielo.br |

| Water-Dispersible Nanoparticles | Grinding water-insoluble protected amino acids into nanoparticles to enable synthesis in water. | Dramatically reduces reaction time in water and allows for easier separation of excess reactants. nih.gov | nih.gov |

These green chemistry initiatives aim to make the synthesis of Fmoc-protected amino acids, including Fmoc-β-alanine, more sustainable without compromising the efficiency and quality of the chemical transformations. csic.es

Applications of Fmoc β Alanine in Peptide Synthesis

Role of Fmoc-β-Alanine in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a highly efficient method for constructing peptide chains, and Fmoc-β-alanine plays several crucial roles within this methodology. The Fmoc protecting group is a key element in the widely used Fmoc/tBu orthogonal synthesis strategy. acs.org This approach offers advantages over older methods, such as the Boc/Bzl strategy, by providing milder deprotection conditions that are compatible with a wider range of modified peptides, including those that are phosphorylated or glycosylated. nih.gov The progress in Fmoc SPPS technology has been a direct response to the increasing demand for synthetic peptides in medicinal chemistry and pharmacology. researchgate.net

The primary function of the Fmoc group in Fmoc-β-alanine, and in Fmoc-protected amino acids in general, is to temporarily block the Nα-amino group of the amino acid. chemimpex.comnih.gov This protection prevents unwanted reactions at the amino terminus while the carboxyl group of the same amino acid is activated and coupled to the free amino group of the growing peptide chain, which is anchored to a solid support. nih.gov The Fmoc group is stable under the coupling conditions but can be readily and selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chemimpex.compnas.org This deprotection step reveals a new free amino group on the terminal residue of the peptide chain, ready for the next coupling cycle. This orthogonal protection scheme, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups (often tert-butyl based) are removed by different chemical mechanisms, is a hallmark of modern SPPS. acs.orgresearchgate.net

However, the synthesis of Fmoc-amino acids is not without its challenges. A notable side reaction that can occur during the introduction of the Fmoc group, particularly when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu), is the Lossen rearrangement. This rearrangement can lead to the formation of Fmoc-β-Ala-OH and its subsequent incorporation as an impurity into the growing peptide chain. nih.govchimia.ch The presence of such impurities can complicate the purification of the final peptide. chimia.ch

Beyond its role as a protected amino acid, Fmoc-β-alanine is directly incorporated as a building block into peptide sequences. ontosight.aichemimpex.com As a β-amino acid, it introduces a flexible three-carbon spacer into the peptide backbone, which is one carbon longer than the two-carbon spacer of α-amino acids. This structural modification can significantly influence the conformation and biological activity of the resulting peptide. The inclusion of β-alanine can alter the proteolytic stability of peptides, making them more resistant to degradation by enzymes.

The incorporation of Fmoc-β-alanine follows the standard SPPS cycle: deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of Fmoc-β-alanine using standard activating reagents. nih.gov The quality of the Fmoc-amino acid building blocks is critical for the success of the synthesis, with high purity being essential to avoid the incorporation of deletion or modified sequences. nih.govchimia.ch

Fmoc-β-alanine also finds application as a linker or spacer molecule in the synthesis of more complex biomolecules and peptide conjugates. acs.orgsigmaaldrich.com For instance, it can be used to connect a peptide to a solid support, often in the form of Fmoc-β-Ala-Wang resin. peptide.com In the synthesis of peptide-drug conjugates, Fmoc-β-alanine can be used to attach a therapeutic agent to a peptide, sometimes with the goal of reducing steric hindrance during the conjugation reaction. mdpi.com

In a specific example, Fmoc-β-alanine was used to functionalize the anticancer drug docetaxel (B913) to reduce steric hindrance in its reaction with a linker-peptide conjugate. mdpi.com In another application, Fmoc-β-alanine was added as a spacer to the N-terminus of a peptide before the attachment of a fluorescent label, such as 5-carboxyfluorescein. pnas.org This spacing can help to minimize interference between the label and the biological activity of the peptide. pnas.org

Fmoc-β-Alanine in the Design and Synthesis of Peptide-Based Therapeutics

The unique structural properties of β-alanine, made accessible for peptide synthesis through its Fmoc-protected form, are leveraged in the design of peptide-based therapeutics. The introduction of β-alanine can impart desirable pharmacokinetic properties to a peptide, such as increased stability and altered receptor binding affinity.

Fmoc-β-alanine is a valuable tool in the synthesis of targeted peptide therapeutics, including peptide-drug conjugates. mdpi.com In one study focused on developing treatments for prostate cancer, docetaxel was functionalized with Fmoc-β-alanine before being conjugated to a peptide designed to target the tumor. mdpi.com This strategy aimed to create a therapeutic that could selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing off-target effects.

Fmoc-β-alanine has been specifically used in the solid-phase synthesis of peptide antagonists for various receptors. caymanchem.comsapphire-usa.com For example, it has been incorporated into the synthesis of glucagon (B607659) receptor antagonists. caymanchem.com These antagonists are of interest for the treatment of metabolic disorders. Additionally, Fmoc-β-alanine has been employed in the creation of pseudopeptide antagonists for the bradykinin (B550075) B1 and B2 receptors. caymanchem.com Bradykinin receptor antagonists have potential applications in the treatment of pain and inflammation.

Creation of Custom Peptide Libraries and High-Throughput Screening Platforms

Fmoc-β-alanine is a valuable building block in the generation of diverse peptide libraries essential for high-throughput screening (HTS). chemimpex.com These libraries are instrumental in discovering new therapeutic agents and mapping protein-protein interactions. chemimpex.comthermofisher.com The use of Fmoc-β-alanine is compatible with standard solid-phase peptide synthesis (SPPS) techniques, which enables the efficient production of large sets of peptides. chemimpex.com

One common application involves using Fmoc-β-alanine as a stable linker or spacer molecule. In the construction of one-bead-one-compound (OBOC) libraries, Fmoc-β-alanine is often incorporated sequentially to create a linker that separates the peptide from the solid support resin. nih.gov For instance, in the synthesis of a cyclic peptide library designed to identify inhibitors of the Calcineurin/NFAT interaction, multiple Fmoc-β-alanine units were coupled to a TentaGel resin to construct the linker region before the synthesis of the randomized peptide sequence. nih.gov This spatial separation helps ensure that the synthesized peptide is accessible for interaction with its macromolecular target during screening assays.

Fmoc-β-alanine also serves as a functional component in the preparation of the solid support itself. A cost-effective method for preparing peptide libraries involves the functionalization of cellulose (B213188) sheets with Fmoc-β-alanine. researchgate.net This process creates a solid support ready for automated peptide synthesis. The degree of functionalization can be controlled by adjusting the reaction conditions, which in turn influences the synthesis yields, particularly for long or aggregation-prone sequences. researchgate.net

A representative protocol for the functionalization of a cellulose solid support for peptide library synthesis is detailed below.

| Step | Reagent/Parameter | Description |

|---|---|---|

| 1. Preparation | Functionalization Mix | A solution containing Fmoc-β-Ala-OH (0.2 M), N,N'-Diisopropylcarbodiimide (DIC) (0.24 M), and 1-Methylimidazole (NMI) (0.2 M) in Dimethylformamide (DMF). |

| 2. Incubation | Cellulose Sheets | Cellulose sheets are incubated in the functionalization mix for 3 hours on an orbital shaker. |

| 3. Washing | DMF and Ethanol (EtOH) | The functionalized sheets are washed sequentially with DMF and EtOH to remove excess reagents. |

| 4. Drying | Vacuum Desiccator | The sheets are dried under vacuum to yield the Fmoc-β-alanine functionalized solid support. |

| 5. Quality Control | Fmoc Deprotection Assay | The loading of Fmoc-β-Ala-OH on the support is quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct after treating a sample disk with 20% piperidine in DMF. |

The synthesis of these libraries often employs a split-and-pool method, which allows for the creation of a vast theoretical diversity of peptide sequences on a population of resin beads. nih.govnih.gov Following synthesis, these libraries can be screened against a biological target to identify "hit" compounds with desired activity.

Impact on Peptide Bioavailability and Stability through Structural Integration

The incorporation of non-natural amino acids like β-alanine into peptide sequences is a key strategy for overcoming the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid degradation by proteases. researchgate.netacs.org The structural modification resulting from the integration of a β-amino acid can profoundly impact the peptide's physicochemical properties, leading to enhanced stability and a longer physiological half-life. acs.orgresearchgate.net

One of the most significant advantages of incorporating β-alanine is the substantial increase in resistance to proteolytic degradation. acs.org The altered backbone structure, with an additional carbon atom compared to α-amino acids, makes the adjacent peptide bonds less recognizable to the active sites of common proteases like trypsin. acs.orgnih.gov This increased stability is crucial for therapeutic applications, as it can prevent the rapid clearance of the peptide drug from circulation, thereby improving its bioavailability. nih.gov Research has shown that even a single substitution with a non-natural amino acid can make peptides less susceptible to proteolytic enzymes. nih.gov

The presence of β-alanine can also modulate the conformational dynamics of the peptide. acs.org While α-peptides readily adopt well-defined secondary structures like α-helices and β-sheets, the introduction of a β-amino acid can induce different, yet stable, folding patterns. acs.org This conformational control can be leveraged to design peptides with specific three-dimensional structures that enhance binding affinity to a target while simultaneously improving metabolic stability. researchgate.net

It is worth noting that the unintended incorporation of β-alanine can occur during peptide synthesis. The use of N-hydroxysuccinimide (Fmoc-OSu) as a protecting agent can lead to a side reaction known as the Lossen rearrangement, which forms Fmoc-β-Ala-OH as a by-product. researchgate.netresearchgate.net If this impurity is present in the Fmoc-protected amino acid starting materials, it can be incorporated into the growing peptide chain, resulting in a β-alanine insertion mutant. researchgate.net The presence of such impurities highlights the importance of using highly pure reagents in peptide synthesis to avoid unintentional structural modifications. sigmaaldrich.comnih.gov

| Property | Effect of β-Alanine Incorporation | Rationale | Reference |

|---|---|---|---|

| Proteolytic Stability | Increased | The altered peptide backbone is a poor substrate for proteases, reducing the rate of enzymatic degradation. | acs.org |

| Bioavailability | Potentially Increased | Enhanced stability against degradation leads to a longer half-life in biological systems. | researchgate.netnih.gov |

| Conformation | Modulated | Induces different folding patterns compared to peptides composed solely of α-amino acids, allowing for precise structural control. | acs.org |

| Molecular Recognition | Altered | Changes in conformation and side-chain orientation can affect binding affinity and specificity to biological targets. | acs.org |

Role of Fmoc β Alanine in Bioconjugation Strategies

Covalent Attachment of Biomolecules via Fmoc-β-Alanine Linkers

Fmoc-β-alanine is frequently employed as a linker to covalently attach biomolecules to various substrates, including solid supports, peptides, and other functional molecules. researchgate.netescholarship.org In solid-phase synthesis, Fmoc-β-alanine can be coupled to an amino-functionalized surface or resin. google.comgoogleapis.com Following the coupling, the Fmoc protecting group is removed using a base, typically piperidine (B6355638), which exposes a primary amine. escholarship.orggoogle.com This newly available amine then serves as an attachment point for the subsequent synthesis of a peptide chain or the conjugation of another molecule.

This strategy is particularly useful in the creation of peptide libraries for drug discovery and epitope mapping. For instance, Fmoc-β-alanine has been directly esterified to the hydroxyl groups of HEMA (hydroxyethyl methacrylate) on plastic pins, which then serve as a starting point for peptide synthesis. researchgate.net The use of β-alanine as the initial spacer provides flexibility and accessibility for the synthesized peptides.

The process typically involves standard coupling reagents used in peptide chemistry. Research findings have detailed the use of activating agents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as N-methylmorpholine (NMM) to facilitate the amide bond formation between the carboxylic acid of Fmoc-β-alanine and a free amine group on a substrate. google.comgoogleapis.com

Table 1: Examples of Fmoc-β-Alanine in Covalent Linkages

| Conjugated Molecule/Substrate | Purpose of Linker | Research Context |

| Solid Support (e.g., Resin, Plastic Pins) | Anchoring point for solid-phase peptide synthesis | Peptide library creation researchgate.netgoogleapis.com |

| Peptides | Introduction of a flexible spacer and attachment point | Synthesis of LPS-neutralizing peptides ub.edu |

| Phospholipids | Formation of peptide amphiphiles for nanocarriers | Drug delivery systems acs.org |

Enhancement of Drug Delivery Systems through Bioconjugation

In the development of advanced drug delivery systems, Fmoc-β-alanine plays a crucial role in constructing bioconjugates that can improve the therapeutic efficacy of drugs. It is often incorporated into the design of nanocarriers, antibody-drug conjugates (ADCs), and other targeted delivery vehicles. uchicago.edugoogle.com

By acting as a stable and flexible linker, Fmoc-β-alanine can be used to tether therapeutic agents to a carrier molecule. google.com A key application is in the creation of peptide amphiphiles, where a therapeutic peptide is conjugated to a lipid moiety. In one such synthesis, Fmoc-β-alanine was incorporated into a peptide sequence that was later conjugated to a phospholipid, forming a nanocarrier designed to improve drug solubility and delivery. acs.orguchicago.edu

Patents have described systems where a drug is attached via a cleavable linker to a matrix-coated surface. google.comgoogleapis.com Fmoc-β-alanine can be a component of this linker system, allowing for the controlled, slow release of the drug as the linker is cleaved by endogenous enzymes. google.com This strategy is valuable for creating long-term, localized drug delivery implants. The use of such linkers helps in presenting the conjugated molecules in a highly hydrated, aqueous-like environment, which is beneficial for maintaining the bioactivity of the therapeutic agent. google.com

Table 2: Research Findings on Fmoc-β-Alanine in Drug Delivery

| Drug Delivery System | Role of Fmoc-β-Alanine | Key Finding |

| Peptide Amphiphile Micelles | Component of a flexible linker in a phospholipid-peptide conjugate | Facilitates the synthesis of nanocarriers for intracellular peptide delivery. acs.orguchicago.edu |

| Matrix-Coated Implants | Part of a cleavable linker system to tether drugs | Enables controlled, long-term release of therapeutic agents. google.comgoogleapis.com |

| Antibody-Drug Conjugates (ADCs) | Used as a reagent in the synthesis of linker-drug components | Contributes to the construction of complex bioconjugates for targeted cancer therapy. google.com |

Functionalization of Fluorophores and Chromophores for Bioimaging Applications

Fmoc-β-alanine is a key reagent for the site-specific labeling of biomolecules with fluorescent dyes (fluorophores) and chromophores for use in bioimaging and diagnostic assays. uvic.canih.gov Peptides and other biomolecules are often labeled at their N-terminus or on a side chain of an amino acid like lysine.

The typical strategy involves synthesizing a peptide on a solid support and incorporating Fmoc-β-alanine at the desired labeling site, often the N-terminus. uvic.canih.gov After the completion of the peptide sequence, the Fmoc group on the β-alanine is selectively removed, exposing a primary amine. This amine serves as a reactive handle for covalent attachment of a dye, such as fluorescein (B123965) isothiocyanate (FITC) or 5-Carboxyfluorescein. uvic.canih.govuvic.ca The β-alanine acts as a spacer, physically separating the fluorophore from the peptide, which can help prevent quenching of the fluorescence and preserve the peptide's native conformation and binding affinity. nih.gov

The utility of Fmoc-β-alanine extends to technologies that support DNA sequencing. In the development of ligand display systems, peptides synthesized using Fmoc-β-alanine as a linker can be used to create libraries for screening and identifying binding partners. google.com In one study, a dye-labeled peptide inhibitor containing a β-alanine linker was used in fluorescence polarization assays. uvic.ca Such assays are high-throughput methods that can be used in conjunction with library screening. The identification of peptides from these libraries often involves sequencing the genetic material that encodes them. For example, after performing selections against protein targets with a peptide library, the selected DNA pools are sequenced to identify the enriched peptide sequences. uvic.ca While Fmoc-β-alanine is not directly involved in the sequencing chemistry itself, its role in creating the labeled probes and peptide libraries is an important upstream application that enables these powerful analytical methods. google.comuvic.ca

Fmoc β Alanine in Advanced Functional Materials and Biomaterials Research

Integration into Self-Assembling Peptide Systems for Soft Biomaterials

The self-assembly of Fmoc-amino acids and peptides is primarily driven by a combination of non-covalent interactions: π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones, which often results in the formation of β-sheet-like structures. These interactions lead to the formation of nanofibers that entangle to create a three-dimensional network capable of entrapping large amounts of water, forming a hydrogel.

While Fmoc-β-alanine is not typically a primary hydrogelator on its own, its integration into self-assembling peptide sequences serves as a powerful tool to modulate the final properties of soft biomaterials. Unlike α-amino acids, the amino group of β-alanine is attached to the second carbon atom from the carboxyl group. This structural difference introduces significant flexibility into the peptide backbone.

Detailed Research Findings:

The incorporation of a β-alanine residue can disrupt the regular, rigid β-sheet structures that are characteristic of many Fmoc-dipeptide hydrogels. This added conformational freedom can influence the packing of the self-assembled nanofibers, affecting the hydrogel's mechanical properties. Research suggests that introducing more flexible linkers can alter the viscoelasticity of the resulting material. For instance, a system containing Fmoc-β-alanine might be expected to form a softer, more pliable hydrogel compared to one made exclusively from Fmoc-α-amino acids, which tend to form stiffer structures.

Furthermore, because β-alanine is achiral, it does not introduce stereochemical complexity. This can be advantageous in simplifying the design and analysis of self-assembling systems, ensuring that the observed properties are a direct result of backbone flexibility and intermolecular forces rather than chiral interactions. Its role is therefore less about initiating self-assembly and more about fine-tuning the architecture and physical characteristics of the final biomaterial.

| Property | Fmoc-α-Alanine Systems | Hypothesized Impact of Fmoc-β-Alanine Integration |

|---|---|---|

| Backbone Structure | Relatively rigid, promotes stable β-sheet formation. | Increased flexibility, introduces "kinks" that can disrupt or alter β-sheet packing. |

| Chirality | Chiral center influences molecular packing and nanostructure helicity. | Achiral, simplifying the self-assembly landscape and eliminating chiral effects. |

| Hydrogel Properties | Often forms stiffer, more brittle hydrogels. | Potentially leads to the formation of softer, more elastic, or viscoelastic materials. |

| Nanofiber Morphology | Typically forms straight, rigid nanofibers and ribbons. | May encourage the formation of more curved or flexible fibers, altering network porosity. |

Design and Engineering of Novel Biomolecules and Functionalized Surfaces

The most prominent and well-documented role of Fmoc-β-alanine in materials research is as a molecular spacer or linker. researchgate.net In the design of complex biomolecules and functionalized surfaces, it is often necessary to connect a bioactive component—such as a cell-adhesion motif, an enzyme substrate, or a therapeutic peptide—to a scaffold, a surface, or another molecule. The spacer ensures that the functional component is spatially separated from its anchor point, minimizing steric hindrance and allowing it to adopt the necessary conformation to interact with its target. chemimpex.com

Detailed Research Findings:

Fmoc-β-alanine is an ideal building block for this purpose. Its flexible, three-carbon chain provides adequate separation without imposing significant structural rigidity. This flexibility is crucial for ensuring that tethered molecules have the freedom of movement required for their biological function.

Functionalized Surfaces: In bioconjugation, Fmoc-β-alanine is used to attach biomolecules to surfaces. chemimpex.com For example, when creating a surface that promotes cell adhesion, a peptide sequence like RGD (Arginine-Glycine-Aspartic acid) might be tethered to a substrate. Inserting a β-alanine spacer between the surface and the RGD motif ensures the sequence is projected away from the substrate, making it more accessible to cell surface receptors (integrins).

| Application Area | Role of Fmoc-β-Alanine | Key Advantages |

|---|---|---|

| Synthesis of Peptide Antagonists | Acts as an internal linker connecting different pharmacophores. | Provides optimal spacing and flexibility for receptor binding. caymanchem.com |

| Surface Functionalization | Tethers bioactive peptides or molecules to a material surface. | Reduces steric hindrance, improves accessibility of the functional motif. chemimpex.com |

| Fluorescent Probes | Separates a fluorophore from a quenching moiety or biological target. | Prevents unwanted quenching and ensures accurate signal reporting. |

| Peptide Nucleic Acids (PNAs) | Used as a flexible building block in the PNA backbone. | Contributes to the binding affinity and specificity of the PNA strand. |

Application in Material Science for Coatings and Sensors

The principles of using Fmoc-β-alanine as a linker directly extend to its application in creating advanced material coatings and biosensors. These technologies rely on the precise positioning and accessibility of functional molecules on a surface.

Detailed Research Findings:

Functional Coatings: Self-assembling Fmoc-peptides are increasingly explored for creating functional coatings on biomaterials, such as medical implants. These coatings can be designed to be anti-infective or to promote specific cellular interactions. nih.govqub.ac.uk In such systems, Fmoc-β-alanine can be used to link an antimicrobial peptide or a cell-binding domain to the primary self-assembling peptide that forms the coating's foundation. The β-alanine spacer ensures the functional part of the peptide is exposed and active.

Biosensors: The performance of peptide-based biosensors is critically dependent on the way the biorecognition element (the peptide) is immobilized on the transducer surface (e.g., a gold electrode). A spacer is essential to lift the peptide from the surface, preventing non-specific interactions and ensuring it is accessible to the target analyte. nih.gov Studies on electrochemical biosensors have shown that spacer length and composition significantly impact sensor performance. researchgate.neted.ac.uk While various spacers are used, Fmoc-β-alanine provides a simple, stable, and synthetically convenient option for incorporation via standard peptide synthesis protocols. Its defined length and flexibility help optimize the binding kinetics and sensitivity of the sensor.

| Material Type | Function of β-Alanine Spacer | Resulting Benefit | Example System |

|---|---|---|---|

| Anti-infective Coatings | Links an antimicrobial peptide to a surface-anchored hydrogel. | Maximizes the peptide's ability to interact with and disrupt bacterial membranes. nih.gov | Fmoc-peptide hydrogel on a catheter surface. |

| Cell-Adhesive Coatings | Presents a cell-binding motif (e.g., RGD) away from the material substrate. | Enhances cell attachment, spreading, and proliferation on implants. | Titanium implant surface functionalized with RGD peptides. |

| Electrochemical Biosensors | Separates a substrate peptide from a gold electrode surface. | Improves accessibility for target enzymes (e.g., proteases), enhancing sensor sensitivity. nih.goved.ac.uk | Protease sensor for clinical diagnostics. |

| Optical Biosensors | Provides optimal distance between a recognition element and a signal transducer. | Minimizes signal interference from the sensor surface and improves signal-to-noise ratio. | Surface plasmon resonance (SPR) sensor for detecting protein binding. |

Mechanistic and Computational Studies of Fmoc β Alanine Assemblies

Theoretical Models for Conformational Analysis of β-Alanine Containing Peptides

Examination of β-Sheet Formation vs. Alternative Conformations (e.g., Polyproline II)

Studies focusing on the self-assembly of N-(9-fluorenylmethoxycarbonyl) (Fmoc)-protected peptides have elucidated diverse supramolecular architectures, frequently leading to the formation of fibrillar networks and hydrogels nih.govacs.orgacs.org. While many Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), are known to assemble into structures stabilized by antiparallel β-sheets, driven by hydrogen bonding and π-stacking interactions nih.govacs.org, the conformational preferences of Fmoc-β-alanine containing systems present distinct characteristics.

Computational and experimental investigations into peptides incorporating β-alanine, including Fmoc-Ala-Ala (Fmoc-AA) and its depsipeptide analogue Fmoc-Ala-Lac (Fmoc-ALac), indicate a deviation from exclusive β-sheet formation nih.govacs.orgnih.gov. Detailed computer simulations of Fmoc-AA suggest that the dialanine moiety predominantly adopts a Polyproline II (PPII)-like conformation rather than β-sheets nih.gov. In these systems, the self-assembly process is primarily driven by the π-stacking interactions of the bulky Fmoc groups, rather than the typical hydrogen bonding networks associated with β-sheets nih.gov.

Further comparative research between Fmoc-Ala-Ala and Fmoc-Ala-Lac underscores this distinction acs.orgnih.gov. Fmoc-Ala-Lac, which is incapable of forming β-sheet-like amide-amide hydrogen bonds, still undergoes self-assembly into nanostructures that form hydrogels. Molecular dynamics simulations of Fmoc-Ala-Lac assemblies reveal that the alanine (B10760859) residue predominantly populates PPII-like torsion angles (ϕ, ψ) = (−70°, 164°) acs.org. This preference for PPII-like conformations in β-alanine containing peptides, coupled with the strong driving force provided by Fmoc group stacking, suggests that assembly mechanisms can be mediated by interactions other than canonical β-sheet hydrogen bonding nih.govacs.orgnih.gov. Consequently, characteristic spacing observed in X-ray diffraction patterns (e.g., 4.3–4.4 Å) in these assemblies is interpreted as likely arising from Fmoc-Fmoc or strand-strand association distances, rather than being exclusively indicative of β-sheet structures acs.org.

The conformational landscape of alanine residues within peptides is complex and can be influenced by neighboring residues and environmental conditions researchgate.netnih.govnih.govpnas.org. However, for Fmoc-β-alanine conjugates, computational studies strongly indicate that PPII-like structures are favored for the β-alanine residue, with the Fmoc group playing a critical role in initiating and stabilizing the self-assembly process through π-π interactions nih.govacs.orgnih.gov.

Table 1: Conformational Preferences and Assembly Drivers in Fmoc-Peptide Systems

| Fmoc-Peptide System | Primary Conformation Indicated by Computational Studies | Primary Driving Force for Assembly | Evidence for Dominant β-Sheet Formation | Key References |

| Fmoc-Ala-Ala (Fmoc-AA) | Predominantly Polyproline II (PPII)-like nih.gov, acs.org | Fmoc stacking nih.gov | Less dominant compared to PPII nih.gov | nih.gov, acs.org |

| Fmoc-Ala-Lac (Fmoc-ALac) | Predominantly Polyproline II (PPII)-like acs.org, nih.gov | Fmoc stacking acs.org | Not crucial; alternative interactions drive assembly acs.org, nih.gov | acs.org, nih.gov |

| General Fmoc-β-alanine containing peptides | PPII-like conformations favored for β-alanine residue nih.gov | Fmoc stacking nih.gov | Not the sole or primary mechanism; alternative interactions are key nih.gov | nih.gov |

Analytical and Quality Control Research for Fmoc β Alanine Derivatives

Strategies for Impurity Mitigation and Process Development

Ensuring the purity of Fmoc-β-alanine derivatives is paramount for successful peptide synthesis and the development of high-quality peptide-based pharmaceuticals and research compounds. Impurities can arise from various stages of synthesis and handling, and their presence can lead to truncated sequences, reduced yields, and difficulties in downstream purification. Effective strategies for impurity mitigation and robust process development are therefore critical.

Common Impurities and Their Origins

The synthesis of Fmoc-β-alanine, like other Fmoc-protected amino acids, involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group onto the amino group of β-alanine. Side reactions during this process, particularly when using reagents like Fmoc-N-hydroxysuccinimide (Fmoc-OSu), can lead to several predictable impurities researchgate.netnih.gov.

Key impurities identified include:

β-Alanyl Impurities (Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH): These are formed through a Lossen-type rearrangement of Fmoc-OSu, often occurring during the Fmoc protection step itself researchgate.netnih.govcore.ac.uk. The presence of Fmoc-β-Ala-OH can lead to the insertion of an extra β-alanine residue into the growing peptide chain, resulting in a "failure sequence" that can be challenging to remove chimia.ch. Fmoc-β-Ala-AA-OH represents a dipeptide impurity where β-alanine is linked to another amino acid.

Free Amino Acids (H-Xaa-OH): These arise from incomplete Fmoc protection or premature deprotection of the Fmoc group during storage or handling due to factors like temperature or humidity sigmaaldrich.comcreative-peptides.com. Free amino acids can lead to multiple insertions of the same amino acid or autocatalytic cleavage of the Fmoc group.

Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These can form during the synthesis of the Fmoc-amino acid raw material, particularly when using Fmoc-Cl, or through side reactions involving Fmoc-OSu creative-peptides.comresearchgate.net. If present in the starting material, they can be incorporated into the peptide chain, leading to incorrect sequences.

Acetic Acid: This impurity can originate from the hydrolysis of residual solvents like ethyl acetate (B1210297), which are commonly used in synthesis and crystallization sigmaaldrich.comsigmaaldrich.com. Acetic acid is a potent chain terminator in solid-phase peptide synthesis (SPPS) as it can react faster than the intended amino acid, even at trace levels sigmaaldrich.commerck-lifescience.com.tw.

Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate or dichloromethane (B109758), may remain in the final product if not adequately removed sigmaaldrich.com.

Analytical Techniques for Quality Control

Rigorous analytical methods are essential for identifying, quantifying, and controlling these impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-β-alanine derivatives, with specific methods developed to ensure separation of known impurities from the main product peak sigmaaldrich.commerck-lifescience.com.twnih.govtcichemicals.comruifuchemical.com. Other techniques employed include:

Gas Chromatography (GC): Used for the quantitative determination of free amino acid content, offering greater accuracy than older TLC-based assays sigmaaldrich.commerck-lifescience.com.tw.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Valuable for structural elucidation and confirmation of impurities, although some impurities like acetic acid can be difficult to detect by standard 1H NMR merck-lifescience.com.twadventchembio.com.

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) for sensitive detection and identification of impurities nih.gov.

Titration: Techniques like neutralization titration can provide an additional measure of purity tcichemicals.comavantorsciences.com.

Strategies for Impurity Mitigation and Process Development

Effective process development focuses on minimizing impurity formation at the source and implementing robust purification strategies.

Optimization of Fmoc Protection Reagents and Conditions:

Reagent Selection: While Fmoc-OSu is widely used, it is known to be a source of β-alanyl impurities through Lossen rearrangement. Using alternative reagents like Fmoc-Cl or newer derivatives such as Fmoc-2-MBT can help mitigate the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH researchgate.netnih.govcore.ac.uk.

Reaction Parameters: Careful control of reaction temperature, pH, solvent choice, and reaction time during the Fmoc protection step is crucial to minimize side reactions and degradation google.com. For instance, maintaining a specific pH range (e.g., 8-9) and optimizing reaction time (e.g., 4-5 hours) can improve yield and purity when using certain Fmoc protection methods google.com.

Raw Material Quality Control:

Supplier Collaboration and Specifications: Working with suppliers to establish stringent specifications for starting materials, including limits on known impurities like dipeptides or β-alanine contaminants, is vital researchgate.netcreative-peptides.comresearchgate.netpolypeptide.com. New specifications for β-Ala-related impurities have been introduced by some manufacturers, limiting them to acceptable levels researchgate.net.

Enantiomeric Purity: Ensuring high enantiomeric purity (e.g., ≥ 99.8%) of the starting amino acid is critical, as enantiomeric impurities can significantly impact the quality of the final peptide sigmaaldrich.commerck-lifescience.com.tw.

Purification Techniques:

Crystallization: This is a common and effective method for purifying Fmoc-amino acid derivatives. Optimizing solvent systems and crystallization conditions can significantly reduce the levels of soluble impurities google.comchemimpex.com. For example, extraction with ethyl acetate followed by pH adjustment and filtration can be used to isolate and purify Fmoc-β-Ala-AA-OH google.com.

Chromatography: While HPLC is primarily an analytical tool, preparative HPLC can be employed for purification, especially for removing closely related impurities that are not effectively removed by crystallization.

Control of Residual Impurities:

Acetic Acid Management: Strict control of acetic acid content, with specifications often set below 0.02%, is necessary to prevent chain termination during SPPS sigmaaldrich.comsigmaaldrich.commerck-lifescience.com.tw.

Free Amino Acid Content: Ensuring low levels of free amino acids (e.g., ≤ 0.2%) through quantitative GC analysis is important for stability and to prevent multiple insertions sigmaaldrich.comsigmaaldrich.commerck-lifescience.com.tw.

Residual Solvents: Implementing effective drying procedures and monitoring residual solvent levels (e.g., ethyl acetate) is essential sigmaaldrich.com.

By implementing these analytical and process development strategies, manufacturers can ensure the high purity of Fmoc-β-alanine derivatives, thereby facilitating more reliable and efficient peptide synthesis.

Future Directions and Emerging Research Avenues for Fmoc β Alanine

Expanding the Scope of Fmoc-β-Alanine in Neurochemical Research

The incorporation of Fmoc-β-alanine into peptide structures is proving to be a valuable strategy in neurochemical research, contributing to a deeper understanding of neuropeptide signaling and function. chemimpex.com Its use allows for the synthesis of modified neuropeptides and their analogs, which can serve as powerful tools to probe the complex signaling pathways in the brain. chemimpex.comnih.gov

Researchers are utilizing Fmoc-β-alanine to create peptidomimetics that can mimic or antagonize the action of natural neuropeptides. chemimpex.com This approach is critical for dissecting the roles of specific neuropeptides in various physiological processes and pathological conditions. For instance, Fmoc-β-alanine has been used in the solid-phase synthesis of glucagon (B607659) receptor peptide antagonists and bradykinin (B550075) B1 and B2 receptor pseudopeptide antagonists. caymanchem.com The introduction of the β-amino acid can alter the peptide's conformation and stability, leading to analogs with modified receptor binding affinities and signaling properties. acs.org

A notable application is in the development of "caged" neuropeptides, where a photolabile protecting group is attached to the peptide, often incorporating a β-alanine linker. nih.govacs.org This allows for the precise temporal and spatial control of neuropeptide release upon light activation, enabling detailed studies of neuronal circuits and synaptic transmission. nih.govacs.org This technique is particularly valuable for investigating the roles of neuropeptides in complex processes like pain modulation, mood, and motivation. nih.govacs.orgacs.org The synthesis of these caged compounds often relies on Fmoc-protected β-alanine derivatives. nih.govacs.org

Key Research Areas in Neurochemical Research:

| Research Area | Application of Fmoc-β-Alanine | Significance |

| Neuropeptide Analogs | Synthesis of agonists and antagonists for neuropeptide receptors. | Elucidation of neuropeptide function in health and disease. chemimpex.comchemimpex.com |

| Caged Neuropeptides | Incorporation as a linker for photolabile protecting groups. | Spatiotemporal control of neuropeptide release for studying neural circuits. nih.govacs.org |

| Metabolically Stable Probes | Creation of peptides resistant to enzymatic degradation. | Longer-lasting effects for in vivo studies of neurochemical pathways. nih.gov |

Novel Applications in Protein Engineering and Modified Protein Synthesis

The use of unnatural amino acids is a cornerstone of modern protein engineering, and Fmoc-β-alanine is emerging as a key player in this field. qyaobio.comacs.org Its incorporation into protein structures can introduce novel functionalities, enhance stability, and create proteins with tailored properties for therapeutic and biotechnological applications. chemimpex.comqyaobio.com

One of the primary advantages of using β-amino acids like β-alanine is the increased resistance of the resulting peptides to proteolytic degradation. nih.govnih.govresearchgate.net This is a critical feature for developing peptide-based drugs with improved in vivo half-lives. qyaobio.com By strategically replacing natural α-amino acids with β-alanine, researchers can engineer proteins that are less susceptible to enzymatic breakdown, a significant hurdle in the development of protein therapeutics. google.com

Fmoc-β-alanine also facilitates the creation of unique secondary structures not commonly found in natural proteins. nih.gov The additional carbon in the backbone of β-amino acids allows for different folding patterns, leading to the design of novel protein scaffolds with specific binding affinities and catalytic activities. acs.orgnih.gov This opens up possibilities for creating artificial enzymes and protein-based biomaterials with customized functions.

Furthermore, Fmoc-β-alanine can be used as a flexible spacer or linker within a protein structure. peptide.com This is particularly useful for connecting different protein domains, attaching labels or tags, or creating bioconjugates. chemimpex.comchemimpex.com The ability to precisely control the length and flexibility of these linkers is essential for optimizing the function of engineered proteins.

Development of Advanced Fmoc-β-Alanine-Based Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.com Fmoc-β-alanine is a valuable building block for the synthesis of a wide range of peptidomimetics. nih.govchemimpex.com

The incorporation of β-alanine into a peptide backbone fundamentally alters its structure, making it unrecognizable to many proteases. nih.govresearchgate.net This inherent resistance to enzymatic degradation is a key advantage in the design of peptidomimetic drugs. researchgate.net Researchers are actively exploring the use of Fmoc-β-alanine to create peptidomimetics that target a variety of diseases, including cancer, infectious diseases, and metabolic disorders. acs.orgnih.gov

The structural diversity of β-amino acids allows for the creation of peptidomimetics with a wide range of conformations and functionalities. researchgate.net This enables the fine-tuning of receptor binding and biological activity. acs.orgchemimpex.com For example, β-peptides can be designed to adopt stable helical or sheet-like structures, which can mimic the binding epitopes of natural proteins. nih.gov

Recent research has focused on the development of "mixed" peptidomimetics containing both α- and β-amino acids. researchgate.net This approach combines the structural diversity of β-amino acids with the well-understood properties of α-amino acids, leading to novel compounds with unique therapeutic potential. researchgate.net The synthesis of these complex molecules often relies on Fmoc-based solid-phase peptide synthesis (SPPS) techniques. researchgate.net

Integration into Sustainable and Environmentally Benign Chemical Processes

The pharmaceutical and chemical industries are increasingly focused on developing "green" and sustainable manufacturing processes. rsc.orgrsc.orgacs.org This includes the synthesis and use of building blocks like Fmoc-β-alanine. Research in this area is exploring several avenues to reduce the environmental impact of peptide synthesis.

One area of focus is the development of greener solvents for SPPS. rsc.orgacs.org Traditional solvents like dimethylformamide (DMF) are facing increasing regulatory scrutiny due to their toxicity. rsc.org Researchers are investigating the use of more benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone, for both the coupling and Fmoc-deprotection steps. acs.org The solubility and reactivity of Fmoc-β-alanine in these green solvents are being evaluated to ensure efficient peptide synthesis. acs.org

Another key aspect is the development of more sustainable methods for Fmoc deprotection. The conventional use of piperidine (B6355638) for Fmoc removal generates significant waste. mdpi.com Alternative, more environmentally friendly deprotection reagents and conditions are being explored. mdpi.com This includes the use of bases like 4-methylpiperidine (B120128) (4-MP) and piperazine, as well as the development of "in-situ" Fmoc removal protocols that minimize solvent usage. tandfonline.comcsic.estandfonline.com

Furthermore, efforts are being made to improve the atom economy of Fmoc-β-alanine synthesis itself. google.com This involves designing synthetic routes that minimize the number of steps, reduce waste, and utilize renewable starting materials where possible. Enzymatic and chemo-enzymatic approaches are also being investigated as potential green alternatives to traditional chemical synthesis. nih.gov

常见问题

Basic: What is the role of Fmoc-β-alanine in solid-phase peptide synthesis (SPPS), and how does its solubility influence experimental design?

Fmoc-β-alanine serves as a non-natural amino acid building block in SPPS, enabling the introduction of β-amino acid residues into peptide backbones to study conformational flexibility or stability . Its solubility in organic solvents (e.g., DMF, dichloromethane) and limited aqueous solubility necessitate careful solvent selection during coupling and deprotection steps. For example, using 1% acetic acid in aqueous solutions can aid in dissolving Fmoc-β-alanine derivatives for purification . Researchers must optimize solvent systems to balance solubility with compatibility with resin-based synthesis protocols.

Basic: What purification methods are recommended for Fmoc-β-alanine-containing peptides, and how do impurities arise?

High-performance liquid chromatography (HPLC) is critical for purifying Fmoc-β-alanine-derived peptides, as it resolves impurities like truncated sequences or β-alanine adducts . Impurities often arise from incomplete Fmoc deprotection or side reactions during coupling. For instance, Fmoc-OSu, a common Fmoc-protecting reagent, can generate Fmoc-β-alanine as a byproduct via Lossen rearrangement, contaminating the final product . Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is recommended for analytical and preparative separations .

Basic: How can researchers detect and quantify residual Fmoc-β-alanine in synthesized peptides?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting Fmoc-β-alanine contamination. Its molecular weight (311.3 g/mol) and distinct fragmentation pattern in MS/MS allow differentiation from target peptides . Nuclear magnetic resonance (¹H-NMR) can also identify β-alanine residues via characteristic proton signals (e.g., β-CH2 at δ 2.5–3.0 ppm) . Quantification via UV absorbance (260 nm for Fmoc group) or integration of HPLC peaks ensures purity thresholds (>95%) are met .

Advanced: How can researchers mitigate Fmoc-β-alanine formation during Fmoc-protection reactions?

Fmoc-β-alanine contamination often originates from Fmoc-OSu degradation. To minimize this:

- Alternative reagents : Use Fmoc-Cl or Fmoc-NHS esters instead of Fmoc-OSu, as they exhibit lower propensity for Lossen rearrangement .

- Reaction monitoring : Track reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect early-stage byproduct formation .

- Purification : Pre-purify Fmoc-protected intermediates using silica gel chromatography before peptide assembly .

Advanced: What strategies optimize coupling efficiency of Fmoc-β-alanine in sterically hindered peptide sequences?

Coupling Fmoc-β-alanine in sterically challenging environments (e.g., near bulky residues like Trp or Tyr) requires:

- Activation methods : Use HOBt/DIC or OxymaPure/COMU for enhanced activation, reducing racemization risks .

- Temperature control : Perform couplings at 0–4°C to slow competing side reactions while maintaining reactivity .

- Extended reaction times : Allow 2–4 hours for coupling, with real-time monitoring via Kaiser test to confirm completion .

Advanced: How is Fmoc-β-alanine applied in photolabile linker systems for solid-phase synthesis?

Fmoc-β-alanine is integrated into 3-alkoxybenzoin photolabile linkers for controlled release of peptides from resin. Upon UV irradiation (365 nm), the linker cleaves, releasing Fmoc-β-alanine-conjugated peptides with high efficiency (τ₁/₂ = 6.7 min, 98% yield) . This method is ideal for acid-sensitive peptides, as it avoids harsh TFA cleavage conditions. Researchers must optimize resin loading (e.g., 0.26 mmol/g for Tentagel) to balance cleavage kinetics and yield .

Advanced: What analytical techniques resolve structural ambiguities in Fmoc-β-alanine-containing peptides?

- Circular dichroism (CD) : Detects β-sheet or random coil conformations induced by β-alanine incorporation .

- 2D-NMR (HSQC, NOESY) : Maps intra-residue correlations and hydrogen-bonding networks disrupted by β-amino acids .

- X-ray crystallography : Resolves backbone distortions caused by β-alanine, though crystallization may require PEG-based precipitants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。